1-[(Propan-2-yl)oxy]propadiene
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Overview
Description
1-[(Propan-2-yl)oxy]propadiene is an organic compound characterized by the presence of an allene structure, which consists of two cumulated double bonds. . The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(Propan-2-yl)oxy]propadiene typically involves the reaction of propadiene with isopropyl alcohol under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the reaction. Industrial production methods may involve more complex setups, including the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[(Propan-2-yl)oxy]propadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of saturated hydrocarbons.
Scientific Research Applications
1-[(Propan-2-yl)oxy]propadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with cumulated double bonds.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a precursor for bioactive compounds.
Medicine: While not widely used in medicine, its derivatives are being investigated for their pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)oxy]propadiene involves its interaction with various molecular targets. The compound’s cumulated double bonds allow it to participate in a range of chemical reactions, including cycloadditions and polymerizations. These reactions are facilitated by the unique electronic structure of the allene, which can interact with nucleophiles and electrophiles .
Comparison with Similar Compounds
1-[(Propan-2-yl)oxy]propadiene can be compared to other cumulated alkadienes, such as 1,2-propadiene and 1,3-butadiene. While all these compounds share the presence of cumulated double bonds, this compound is unique due to the presence of the isopropyl group, which influences its reactivity and applications . Similar compounds include:
1,2-Propadiene: A simpler allene with two cumulated double bonds.
1,3-Butadiene: A conjugated diene with applications in polymer production.
Properties
CAS No. |
78141-85-2 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-4-5-7-6(2)3/h5-6H,1H2,2-3H3 |
InChI Key |
MCHTWNWMCVMCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC=C=C |
Origin of Product |
United States |
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